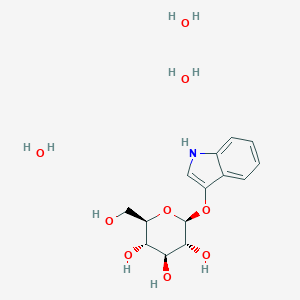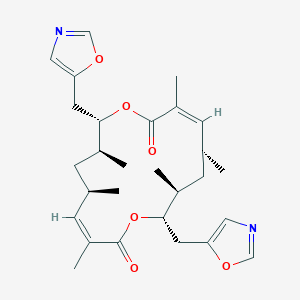
1,5-Anhydro-d-mannitol
Vue d'ensemble
Description
1,5-Anhydro-d-mannitol, also known as Styracitol, is an anhydro sugar . It is functionally related to D-mannitol . It is a carbohydrate metabolism regulator that has been shown to inhibit gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose phosphate . It is also the inactive analogue of 1,5-Anhydrosorbitol and can be used as an experimental control .
Synthesis Analysis
The synthesis of 1,5-Anhydro-d-mannitol has been reported in several studies. For instance, D-Mannitol nucleosides with a purine base moiety have been conveniently synthesized starting from 1,5-anhydro-4,6-O-benzylidene-D-glucitol . Another study revealed that a comparison of 1,5-AG and 1,5-AM derivatives showed that 1,5-AG derivatives had greater gelling abilities for different kinds of oils at the same fatty acid length .
Molecular Structure Analysis
The molecular structure of 1,5-Anhydro-d-mannitol has been analyzed in several studies. For example, a study confirmed by SEM observations that a three-dimensional fibrous structure was formed, and this network structure formed the gel and held the oil . Another study reported that the five-membered ring is locked by the trans-fused six-membered 1,4-dioxane ring into a twist 4T3 conformation .
Chemical Reactions Analysis
The chemical reactions of 1,5-Anhydro-d-mannitol have been analyzed in several studies. For instance, a study conducted gas chromatographic and mass spectrometric analyses of the acid-catalyzed dehydration reactions of D-mannitol . Another study developed a HPAEC-PAD-MS method to analyze monosaccharides in heparin and LMWHs, especially An-Man .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-Anhydro-d-mannitol have been analyzed in several studies. For instance, a study reported that α and β modifications of 1,5-Anhydro-d-mannitol can be distinguished only by XRPD and FTIR as they show melting temperature and enthalpy that are the same within the standard deviation . Another study reported that 1,5-Anhydro-d-mannitol has a molecular weight of 164.16 g/mol .
Applications De Recherche Scientifique
Bioconversion in Saccharomyces Cerevisiae
1,5-Anhydro-D-fructose (AF) can be added to cultures of Saccharomyces cerevisiae and converted to 1,5-anhydro-D-glucitol (AG) and 1,5-anhydro-D-mannitol (AM) by two NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) . This bioconversion process has potential applications in the production of these compounds on an industrial scale .
Development of Novel Low-Molecular-Mass Oil-gelling Agents
1,5-Anhydro-D-mannitol can be used in the synthesis of novel low-molecular-mass oil-gelling agents . These agents are electrically neutral, have no nitrogen atoms, and consist only of cyclic sugar alcohols and saturated linear fatty acids . They have potential applications in various fields, such as cosmetics, foods, paints, and lubricants .
Experimental Control in Glycemic Control Studies
1,5-Anhydro-D-mannitol is the inactive analogue of 1,5-Anhydrosorbitol . It can be used as an experimental control in studies investigating short-term markers for glycemic control .
NADP–NADPH-Recycling
The ability of 1,5-Anhydro-D-fructose reductase (AFR) to reduce AF and oxidize L-xylose can be used to demonstrate an in vitro NADP–NADPH cycling system . This has potential applications in biochemical research and industrial processes .
Production of Antioxidative and Antibacterial Compounds
1,5-Anhydro-D-fructose (AF), which can be converted to 1,5-Anhydro-D-mannitol, is a useful food ingredient due to its antioxidative and antibacterial activities . This suggests potential applications of 1,5-Anhydro-D-mannitol in the food industry .
Study of Enzyme Properties
The study of the enzymes involved in the conversion of 1,5-Anhydro-D-fructose to 1,5-Anhydro-D-mannitol can provide insights into their substrate specificity and other properties . This has potential applications in enzymology and protein engineering .
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314215 | |
| Record name | 1,5-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-d-mannitol | |
CAS RN |
492-93-3 | |
| Record name | 1,5-Anhydro-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STYRACITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)


![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)
